4aH-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent . Additionally, a green synthesis method has been reported, which utilizes a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, sulfur, and formamide .
Industrial Production Methods
Industrial production of this compound may leverage the aforementioned synthetic routes, with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4aH-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise as an antitubercular agent, anticancer agent, and anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4aH-thieno[2,3-d]pyrimidin-4-one varies depending on its specific application. In the context of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . It may also act as an enzyme inhibitor, targeting specific molecular pathways involved in disease progression .
Comparison with Similar Compounds
4aH-thieno[2,3-d]pyrimidin-4-one can be compared to other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-one and thieno[3,4-b]pyridine derivatives . These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the nature of the substituents. The unique positioning of the nitrogen atoms in this compound contributes to its distinct biological activities and makes it a valuable scaffold for drug development.
Similar Compounds
- Thieno[3,2-d]pyrimidin-4-one
- Thieno[3,4-b]pyridine derivatives
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-4H |
InChI Key |
DHENDKMREYHXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=NC(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.